

# Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 179 |           |
| Cat. No.:            | B12385709            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation study in patients with advanced solid tumors.

### Introduction

OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179. [4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and preliminary anti-tumor activity.[4]

# **Signaling Pathway of OKI-179**

OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones, leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.





Click to download full resolution via product page

Caption: Mechanism of action of OKI-179.

## **Phase 1 Clinical Trial Protocol**



This protocol outlines the key components of the first-in-human, open-label, dose-escalation study of OKI-179.

**Study Objectives** 

| Objective Type | Description                                                                                                                    |
|----------------|--------------------------------------------------------------------------------------------------------------------------------|
| Primary        | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of OKI-179.[4]                               |
| Primary        | To evaluate the safety and tolerability of OKI-179.[4]                                                                         |
| Secondary      | To characterize the pharmacokinetic (PK) profile of OKI-179 and its active metabolite, OKI-006. [4]                            |
| Secondary      | To assess the pharmacodynamic (PD) effects of OKI-179 on histone acetylation in peripheral blood mononuclear cells (PBMCs).[2] |
| Secondary      | To evaluate the preliminary anti-tumor activity of OKI-179.[4]                                                                 |

**Patient Eligibility Criteria** 

| Inclusion Criteria                                                     | Exclusion Criteria                      |  |
|------------------------------------------------------------------------|-----------------------------------------|--|
| Patients with advanced solid tumors refractory to standard therapy.[2] | ECOG performance status > 1.[2]         |  |
| ECOG performance status of 0 or 1.[2]                                  | Inadequate organ function.              |  |
| Measurable or non-measurable disease.                                  | Known active CNS metastases.            |  |
| Adequate organ and bone marrow function.                               | QTcF interval > 470 ms.[2]              |  |
| Age ≥ 18 years.                                                        | Prior treatment with an HDAC inhibitor. |  |

## **Study Design and Dose Escalation**



A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

- Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in 21-day cycles.[2][4]
- Continuous Dosing: Once daily.[2]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385709#phase-1-clinical-trial-design-for-oki-179]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com